molecular formula C32H41N9O4 B612122 Gedatolisib CAS No. 1197160-78-3

Gedatolisib

Cat. No. B612122
M. Wt: 615.72
InChI Key: DWZAEMINVBZMHQ-UHFFFAOYSA-N
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Description

Gedatolisib (PF-05212384) is an investigational, small molecule, dual inhibitor targeting the phosphatidylinositol-3-kinase (PI3K) and mammalian target of rapamycin (mTOR) signaling pathways in the development of solid tumors . It’s being developed by Pfizer and has shown potent cytotoxic activity against certain cancer lines .


Synthesis Analysis

A new, practical, and convergent synthetic route of gedatolisib has been developed on a hectogram scale which avoids the Pd coupling method .


Molecular Structure Analysis

The chemical formula of Gedatolisib is C32H41N9O4 with an exact mass of 615.33 and a molecular weight of 615.720 .


Chemical Reactions Analysis

While specific chemical reactions involving Gedatolisib are not detailed in the search results, it’s known that Gedatolisib has displayed potent cytotoxic activity against certain cancer lines .


Physical And Chemical Properties Analysis

Gedatolisib has good aqueous solubility and a good partition coefficient (cLogP = 2.96). It has shown cytotoxic activity on human leukemia cell lines and an excellent metabolic stability profile in rat liver microsomes .

Scientific Research Applications

Cancer Research

Gedatolisib is a dual inhibitor of PI3K/mTOR that may reverse therapy resistance by reducing cell proliferation and survival dependent on the pathway . It has demonstrated broad anti-tumor activity in preclinical studies and in clinical trials of heavily pre-treated patients with advanced solid tumors .

Method of Application

Patients with various malignancies were administered gedatolisib (90‒310mg intravenously every week) plus docetaxel (arm A) or cisplatin (arm B) (each 75mg/m2intravenously Q3W) or dacomitinib (30 or 45mg/day orally) .

Results

Of 110 patients enrolled, 107 received gedatolisib combination treatment. Seven of 70 (10.0%) evaluable patients had dose-limiting toxicities; the most common was grade 3 oral mucositis .

Breast Cancer Research

Gedatolisib has been used in trials studying the treatment of Breast Cancer . Preclinical data have indicated that gedatolisib, when combined with palbociclib (Ibrance) and fulvestrant (Faslodex), had superior activity to any single agent or dual combination in an estrogen receptor–positive, HER2-negative, PIK3CA -mutated breast cancer mouse xenograft model .

Method of Application

The method of application involves the combination of gedatolisib with other anti-tumor agents .

Results

Gedatolisib combination therapy showed an acceptable tolerability profile, with clinical activity at the recommended Phase 2 dose in patients with triple-negative breast cancer .

Endometrial Cancer Research

Gedatolisib has been used in trials studying the treatment of Endometrial Cancer .

Results

Colorectal Cancer Research

Gedatolisib has been used in trials studying the treatment of Colorectal Cancer .

Results

Acute Myeloid Leukemia Research

Gedatolisib has been used in trials studying the treatment of Acute Myeloid Leukemia .

Results

Ovary Cancer Research

Gedatolisib has been used in trials studying the treatment of Ovary Cancer .

Results

Leukemia Research

Gedatolisib has been used in trials studying the treatment of Acute Myeloid Leukemia .

Results

Neoplasm Research

Gedatolisib has been used in trials studying the basic science and treatment of Neoplasm .

Results

Design and Synthesis of Gedatolisib Analogues

A study was conducted on the design, synthesis, and phenotypic profiling of simplified Gedatolisib analogues . The analogues were synthesised, and the comparative cytotoxic activity profile was studied in phenotypic models employing solid and nonadherent tumour cell lines .

Method of Application

The method of application involves the synthesis of Gedatolisib analogues and their testing on various tumour cell lines .

Results

Compound 5f (LASSBio-2252) stood out as the most promising of the series, showing good aqueous solubility, good partition coefficient, cytotoxic activity on human leukemia cell lines, and an excellent metabolic stability profile in rat liver microsomes .

Lung Cancer Research

Gedatolisib has been used in trials studying the treatment of Lung Cancer .

Results

Prostate Cancer Research

Gedatolisib has been used in trials studying the treatment of Prostate Cancer .

Results

Pancreatic Cancer Research

Gedatolisib has been used in trials studying the treatment of Pancreatic Cancer .

Safety And Hazards

Gedatolisib has been evaluated for safety in clinical trials. Some of the dose-limiting toxicities observed include grade 3 oral mucositis. The most frequent ≥G3 treatment-related adverse events were neutropenia, anemia, and mucositis . A safety data sheet advises avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eye .

Future Directions

Gedatolisib has demonstrated broad anti-tumor activity in preclinical studies and in clinical trials of heavily pre-treated patients with advanced solid tumors . The FDA has granted a fast track designation to gedatolisib for use as a potential therapeutic option in patients with hormone receptor–positive, HER2-negative metastatic breast cancer . More research is needed to fully understand the potential of this investigational compound .

properties

IUPAC Name

1-[4-[4-(dimethylamino)piperidine-1-carbonyl]phenyl]-3-[4-(4,6-dimorpholin-4-yl-1,3,5-triazin-2-yl)phenyl]urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H41N9O4/c1-38(2)27-11-13-39(14-12-27)29(42)24-5-9-26(10-6-24)34-32(43)33-25-7-3-23(4-8-25)28-35-30(40-15-19-44-20-16-40)37-31(36-28)41-17-21-45-22-18-41/h3-10,27H,11-22H2,1-2H3,(H2,33,34,43)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWZAEMINVBZMHQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1CCN(CC1)C(=O)C2=CC=C(C=C2)NC(=O)NC3=CC=C(C=C3)C4=NC(=NC(=N4)N5CCOCC5)N6CCOCC6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H41N9O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40152557
Record name PKI-587
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40152557
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

615.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Gedatolisib

CAS RN

1197160-78-3
Record name Gedatolisib
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1197160-78-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Gedatolisib [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1197160783
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Gedatolisib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11896
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name PKI-587
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40152557
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name GEDATOLISIB
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/96265TNH2R
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

To the solution of 4-(3-(4-(4,6-dimorpholino-1,3,5-triazin-2yl)phenyl)ureido)benzoic acid (50 mg; 0.099 mmol), Hunig's base (103 μL, 0.594 mmol), HBTU (188 mg, 0.495 mmol) in 2 mL of NMP was reacted according to example 68 with N,N-dimethylpiperidin-4-amine (51 mg, 0.396 mmol). Evaporated the solvent and purified by HPLC to give the product (30.6 mg, 52% yield); MS (ESI) m/z=616.7
Quantity
50 mg
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reactant
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103 μL
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188 mg
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2 mL
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51 mg
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reactant
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Yield
52%

Synthesis routes and methods II

Procedure details

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Citations

For This Compound
10
Citations
I Colombo, S Genta, F Martorana, M Guidi… - Annals of …, 2020 - annalsofoncology.org
Background Inhibition of the PI3K pathway may overcome resistance to chemotherapy. The PI3K/mTORC1/2 dual inhibitor Gedatolisib (G) has an acceptable safety profile as single …
Number of citations: 3 www.annalsofoncology.org
M Radovich, JP Solzak, CJ Wang, BA Hancock… - Clinical Cancer …, 2022 - AACR
… Herein, we report a phase I clinical trial of gedatolisib (PI3K/mTOR inhibitor) in combination with cofetuzumab pelidotin, an antibody–drug conjugate targeting the Wnt pathway receptor …
Number of citations: 5 aacrjournals.org
JM Del Campo, M Birrer, C Davis, K Fujiwara… - Gynecologic …, 2016 - Elsevier
… of gedatolisib were initially evaluated in patients with advanced solid tumors [15]. In that initial clinical study, 77 patients received gedatolisib … PF-04691502 or gedatolisib in Western and …
Number of citations: 77 www.sciencedirect.com
ZA Wainberg, M Alsina, HP Soares, I Braña… - Targeted …, 2017 - Springer
… The MTD for the combination of gedatolisib with irinotecan 180 mg/m 2 was estimated to be … evaluated (gedatolisib 154 mg weekly). Plasma concentrations of gedatolisib were generally …
Number of citations: 67 link.springer.com
C Liu, W Xing, H Yu, W Zhang, T Si - Cancer Cell International, 2021 - Springer
… The growth inhibitory effects of gedatolisib on colorectal cancer cells … gedatolisib resistance remained unclear. In present study, we illustrated the role of ABC transporters on gedatolisib …
Number of citations: 9 link.springer.com
RE Shor, J Dai, SY Lee, L Pisarsky, I Matei… - Molecular …, 2022 - Wiley Online Library
… that PI3K/mTOR inhibition by Gedatolisib results in DTC chemosensitization in organotypic culture. However, despite these promising results, Gedatolisib does not reduce DTC burden …
Number of citations: 18 febs.onlinelibrary.wiley.com
M Radovich, JP Solzak, BA Hancock, AMV Storniolo… - Cancer Research, 2019 - AACR
… Where Gedatolisib increases the expression of the target of … -ADC is synergistic with Gedatolisib providing a second mechanism. … 3 cohorts of at least 3 patients will receive Gedatolisib (…
Number of citations: 9 aacrjournals.org
G Curigliano, GI Shapiro, RS Kristeleit… - British Journal of …, 2023 - nature.com
… in dose-expansion arms and treated with gedatolisib in combination with cisplatin. The overall study … Gedatolisib dose levels were escalated until the MTD of gedatolisib for each drug …
Number of citations: 4 www.nature.com
SA Hurvitz, F Andre, M Cristofanilli, G Curigliano… - 2023 - ascopubs.org
TPS1118 Background: Patients who receive frontline CDK4/6 inhibitor (CDK4/6i) therapy eventually experience disease progression. Resistance to CDK4/6i is likely a transient …
Number of citations: 0 ascopubs.org
I Colombo, S Genta, F Martorana, M Guidi… - Clinical Cancer …, 2021 - AACR
Purpose: This phase I study evaluated safety, tolerability, pharmacokinetics, and preliminary activity of the PI3K/mTORC1/2 dual inhibitor gedatolisib combined with carboplatin and …
Number of citations: 7 aacrjournals.org

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